molecular formula C5H11ClN2O B13497647 1-Amino-5-methylpyrrolidin-2-one hydrochloride

1-Amino-5-methylpyrrolidin-2-one hydrochloride

Cat. No.: B13497647
M. Wt: 150.61 g/mol
InChI Key: GSWVJTKKYKEACH-UHFFFAOYSA-N
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Description

1-Amino-5-methylpyrrolidin-2-one hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of pyrrolidinone, a five-membered lactam, and is characterized by the presence of an amino group and a methyl group attached to the pyrrolidinone ring

Preparation Methods

The synthesis of 1-Amino-5-methylpyrrolidin-2-one hydrochloride typically involves the following steps:

  • Synthetic Routes and Reaction Conditions

    • The starting material, 5-methylpyrrolidin-2-one, undergoes a series of reactions to introduce the amino group at the 1-position.
    • Common reagents used in the synthesis include ammonia or amine derivatives, which react with the pyrrolidinone ring under controlled conditions.
    • The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
  • Industrial Production Methods

    • Industrial production of this compound involves large-scale synthesis using optimized reaction conditions.
    • The process includes purification steps such as crystallization or distillation to obtain the compound in its pure form.
    • Quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

1-Amino-5-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

  • Types of Reactions

      Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

      Reduction: Reduction reactions can convert the compound into different reduced forms.

      Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

  • Common Reagents and Conditions

    • Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
    • Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
    • Substitution reactions often involve halogenating agents or other electrophiles.
  • Major Products Formed

    • Oxidation reactions yield oxo derivatives.
    • Reduction reactions produce reduced forms of the compound.
    • Substitution reactions result in various substituted derivatives, depending on the reagents used.

Scientific Research Applications

1-Amino-5-methylpyrrolidin-2-one hydrochloride has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block in the synthesis of complex organic molecules.
    • Serves as a precursor for the preparation of various derivatives with potential applications in material science.
  • Biology

    • Investigated for its potential role in biochemical pathways and interactions with biological molecules.
    • Studied for its effects on cellular processes and its potential as a biochemical probe.
  • Medicine

    • Explored for its potential therapeutic applications, including its role as a pharmacological agent.
    • Investigated for its effects on specific molecular targets and pathways involved in disease processes.
  • Industry

    • Utilized in the production of specialty chemicals and materials.
    • Employed in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of 1-Amino-5-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • The compound interacts with enzymes, receptors, and other proteins, modulating their activity.
    • It may act as an inhibitor or activator of specific biochemical pathways.
  • Pathways Involved

    • The compound’s effects on cellular processes are mediated through its interaction with key signaling pathways.
    • It may influence gene expression, protein synthesis, and other cellular functions.

Comparison with Similar Compounds

1-Amino-5-methylpyrrolidin-2-one hydrochloride can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 1-Amino-2-pyrrolidinone
    • 1-Amino-3-methylpyrrolidin-2-one
    • 1-Amino-4-methylpyrrolidin-2-one
  • Comparison

    • Compared to 1-Amino-2-pyrrolidinone, this compound has an additional methyl group, which may influence its reactivity and interactions.
    • The position of the methyl group in 1-Amino-3-methylpyrrolidin-2-one and 1-Amino-4-methylpyrrolidin-2-one differs, leading to variations in their chemical and biological properties.
    • The unique structure of this compound contributes to its distinct properties and potential applications.

Properties

Molecular Formula

C5H11ClN2O

Molecular Weight

150.61 g/mol

IUPAC Name

1-amino-5-methylpyrrolidin-2-one;hydrochloride

InChI

InChI=1S/C5H10N2O.ClH/c1-4-2-3-5(8)7(4)6;/h4H,2-3,6H2,1H3;1H

InChI Key

GSWVJTKKYKEACH-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=O)N1N.Cl

Origin of Product

United States

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